molecular formula C16H14 B1366803 4,4'-Divinylbiphenyl CAS No. 4433-13-0

4,4'-Divinylbiphenyl

Cat. No. B1366803
CAS RN: 4433-13-0
M. Wt: 206.28 g/mol
InChI Key: IYSVFZBXZVPIFA-UHFFFAOYSA-N
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Description

4,4’-Divinylbiphenyl is a chemical compound with the molecular formula C16H14 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 4,4’-Divinylbiphenyl consists of two phenyl rings connected by a carbon-carbon double bond . The molecular weight is 206.282 Da .


Physical And Chemical Properties Analysis

4,4’-Divinylbiphenyl has a density of 1.0±0.1 g/cm3, a boiling point of 341.6±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.4 mmHg at 25°C . Its enthalpy of vaporization is 56.2±0.8 kJ/mol, and it has a flash point of 170.2±13.1 °C . The index of refraction is 1.621, and the molar refractivity is 72.7±0.3 cm3 .

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

4,4'-Divinylbiphenyl and its derivatives, such as 4,4′‐bis(1,2,2‐triphenylvinyl)biphenyl, have been investigated for their applications in Organic Light Emitting Diodes (OLEDs). Minor structural modifications in these compounds have shown to effectively control the π‐conjugation length, ensuring deep-blue emissions, which is different from the sky-blue emission of unmodified 4,4'-Divinylbiphenyl. These compounds display deep-blue emissions with specific chromaticity coordinates, making them suitable for use as emitters in OLEDs (Huang et al., 2013).

Copolymerization with Styrene

Research has shown that 4,4'-Divinylbiphenyl can be effectively copolymerized with styrene. This process involves creating copolymers in a toluene solution, which are then analyzed for various properties like UV spectroscopy, crosslinker incorporation, and the number of pendant double bonds remaining. Such copolymers tend to form intramolecular linkages and are significant for understanding the reactivity ratios in polymer chemistry (Holdaway, Haward, & Parsons, 1978).

Sorptive Properties of Porous Divinylbiphenyl Copolymers

Porous divinylbiphenyl copolymers synthesized using different inert diluents in a suspension polymerization method have been examined for their sorptive properties, especially towards phenol and its derivatives. These studies are critical for understanding the environmental applications of these polymers, particularly in filtering and purification processes (Trochimczuk, Aoki, Yamabe, & Jyo, 2002).

Energy Transfer in Silylene-Spaced Copolymers

The energy-transfer properties of regioregular silylene-spaced alternating donor-acceptor copolymers, where 4,4'-Divinylbiphenyl serves as the donor, have been a subject of study. These investigations are crucial in the field of photophysics and photochemistry, especially for understanding the dynamics of energy transfer in complex polymer systems (Liu et al., 2010).

Self-Healing Elastomers

Aromatic disulfide metathesis, involving compounds like 4,4'-Divinylbiphenyl, has been reported to facilitate the design of self-healing poly(urea-urethane) elastomers. These elastomers can heal efficiently at room temperature without any catalyst or external intervention, showcasing potential in material science and engineering applications (Rekondo et al., 2014).

properties

IUPAC Name

1-ethenyl-4-(4-ethenylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-3-13-5-9-15(10-6-13)16-11-7-14(4-2)8-12-16/h3-12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSVFZBXZVPIFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)C2=CC=C(C=C2)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450887
Record name 4,4'-DIVINYLBIPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Divinylbiphenyl

CAS RN

4433-13-0
Record name 4,4′-Diethenyl-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4433-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-DIVINYLBIPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of 5.00 g (0.0206 mole) of 4,4′-di-(1-hydroxyethyl)biphenyl (DHEBP), 0.0050 g (0.1% of DHEBP weight) of 4-tert-butyl catechol, 00542 g (1.08% of DHEBP weight or 3.00 mmol/L) of TSA, and 90 mL of o-xylene was heated at the boiling temperature for 1 hour. Water released during the dehydration was azeotroped from the system. Then, the reaction mixture was treated as described in Example 1. The yield of the unsaturated composition riched with 4,4′-divinylbiphenyl (DVBP) was 4.10 g (96.5% of theor.). According to reversed phase chromatography, the content of components was as follows, wt-%: Monomer M1 (DVBP) 89, its unsaturated dimer 8.5, its insaturated trimer 2%, tetramers and higher oligomers <0.5%. The pure DVBP (purity was >99.5%), mp 150-153° C. was obtained by sublimation of the monomer at 160° C. for 1 hour under vacuum (1-2 mm Hg).
Name
4,4′-di-(1-hydroxyethyl)biphenyl
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.005 g
Type
reactant
Reaction Step One
Name
DHEBP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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